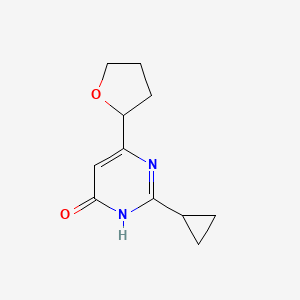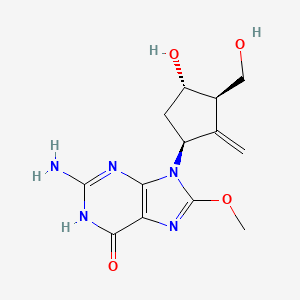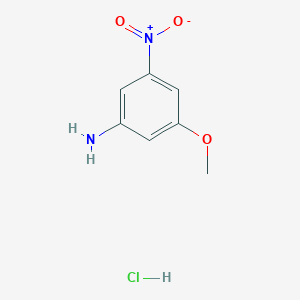![molecular formula C8H9NO3 B1487285 6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No. 2231673-12-2](/img/structure/B1487285.png)
6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Overview
Description
“6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine” is a heterocyclic compound. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this pyridine ring is a dioxin ring, which is a six-membered ring with two oxygen atoms and four carbon atoms. The “6-Methoxy” indicates that there is a methoxy group (-OCH3) attached to the 6th position of the pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and dioxin rings, along with the methoxy group. Techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography could be used to analyze the molecular structure .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the reactivity of the functional groups present. The pyridine ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The methoxy group might be susceptible to reactions with strong acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar methoxy group could make it more soluble in polar solvents. The aromatic pyridine ring could contribute to its UV/Vis absorption spectrum .Scientific Research Applications
Novel Analogues and Therapeutic Potential
The synthesis of novel analogues of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine, with modifications in the non-aromatic ring, has been a focus in research. These analogues, featuring a versatile hydroxymethyl group, are considered attractive intermediates for developing potential new therapeutic agents (Bartolomea et al., 2003).
Synthesis Methods and Derivative Formation
The synthesis process for 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines has been explored, highlighting the use of Smiles rearrangement from available 2-nitro-3-oxiranylmethoxypyridine. This study demonstrates how reaction conditions can influence product distribution (Soukri et al., 2000).
Scaffolding for Drug Discovery
Research has shown the potential of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines as scaffolds in drug discovery. The selective introduction of substituents on the pyridine ring, maintaining functionalization at the 3-position, underlines their usefulness in developing new pharmacological agents (Alcázar et al., 2003).
Stereochemistry and Vibrational Circular Dichroism
The stereochemistry of 3-hydroxymethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine has been determined using vibrational circular dichroism (VCD). This method, coupled with DFT calculations, effectively assigns absolute configurations, providing valuable insights for molecular structure analysis (Kuppens et al., 2003).
Novel Compounds and Isomer Separation
The synthesis of novel compounds containing the 2,3-dihydro[1,4]dioxino[2,3-b]pyridine heterocyclic system as a substructure has been accomplished. This includes the creation of various isomers and their subsequent separation, highlighting the flexibility of this chemical structure in synthesizing diverse compounds (Soukri et al., 2003).
Enantioselective Synthesis
Enantioselective synthesis of 2- and 3-substituted 2,3-dihydro[1,4]dioxino[2,3-b]pyridine derivatives has been developed. The enantiomeric purity of these compounds is determined using capillary electrophoresis, emphasizing the importance of chiral purity in pharmaceutical applications (Lazar et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-10-7-3-2-6-8(9-7)12-5-4-11-6/h2-3H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLHXJOZYKIURU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1487202.png)


![1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487207.png)




![Tert-butyl ((4-(methylamino)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B1487216.png)

![6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487219.png)

![2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylic acid](/img/structure/B1487223.png)
